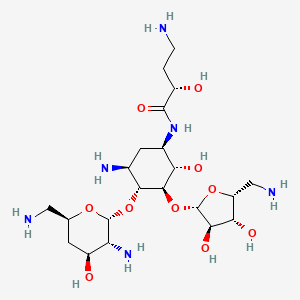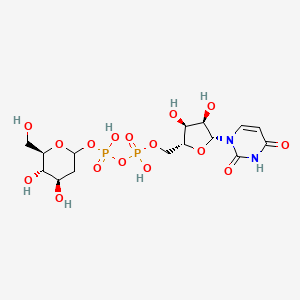
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etoxadrol is a ketal.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Potential
- NMDA Receptor Affinity and Analgesic Properties : Certain dioxolane derivatives, like dexoxadrol and etoxadrol, which are structurally related to 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, have been studied for their potential as analgesics and anesthetics. They are known to possess high affinity for the phencyclidine binding site within the NMDA receptor, a key target for various analgesic drugs (Sax & Wünsch, 2006).
2. Organic Chemistry and Synthesis
- Synthetic Approaches : The synthesis of various analogues of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, including etoxadrol, has been an area of interest. Studies have focused on developing efficient synthetic routes and understanding the absolute configuration of these compounds, which is crucial for their pharmacological properties (Thurkauf et al., 1988).
- Derivative Synthesis : Research has also been conducted on the synthesis of labeled derivatives of these compounds for further study, such as tritium and carbon-14 labeled d-2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride (Hsi, 1974).
3. Materials Science
- Polymer Synthesis and Degradation : In the realm of materials science, derivatives of 2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine have been used in the synthesis and study of polymers. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been explored to understand its stability and degradation products (Coskun et al., 1998).
Eigenschaften
CAS-Nummer |
28189-85-7 |
|---|---|
Produktname |
2-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3 |
InChI-Schlüssel |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
Isomerische SMILES |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3 |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3 |
Andere CAS-Nummern |
30163-01-0 |
Synonyme |
Cl 1848C Cl-1848C etoxadrol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)




![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B1254974.png)

![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)




